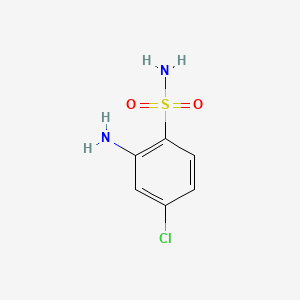

2-Amino-4-chlorobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-chlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-4-1-2-6(5(8)3-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQDHHCUOZZFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194334 | |

| Record name | 2-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4140-83-4 | |

| Record name | 2-Amino-4-chlorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4140-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-chlorobenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004140834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4140-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chlorobenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-chlorobenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 4 Chlorobenzenesulfonamide and Its Advanced Derivatives

Synthetic Pathways to 2-Amino-4-chlorobenzenesulfonamide

The creation of the this compound molecule can be approached through several synthetic routes, primarily involving the reduction of a nitro precursor.

Reductive Synthetic Strategies from Nitro Precursors

A common and efficient method for synthesizing this compound involves the chemical reduction of its nitro analogue, 4-chloro-2-nitrobenzenesulfonamide. This transformation targets the selective reduction of the nitro group (-NO₂) to a primary amine group (-NH₂), leaving the sulfonamide and chloro functionalities intact. A widely used method for this type of reduction is the use of iron powder in an acidic medium. researchgate.net The reaction proceeds by dissolving the nitro compound in a solvent like ethanol, followed by the addition of hydrochloric acid and iron powder. researchgate.net The mixture is then heated to facilitate the reduction.

This process is analogous to the synthesis of other aminobenzenesulfonamides where a nitro precursor is reduced. For instance, the production of Ortho-Aminophenol-4-sulphonamide often involves a final step of reducing a nitro group using iron powder. google.com

Table 1: Typical Reagents for Nitro Group Reduction

| Role | Reagent |

|---|---|

| Starting Material | 4-chloro-2-nitrobenzenesulfonamide |

| Reducing Agent | Iron (Fe) powder |

| Solvent | Ethanol |

Alternative Chemical Routes to the Core Structure

Beyond the direct reduction of a pre-synthesized nitro-sulfonamide, the core structure of this compound can be constructed through a multi-step pathway starting from more basic materials. An illustrative pathway begins with 2-chloro-4-nitrobenzoic acid. This starting material can undergo chlorosulfonation to introduce the sulfonyl chloride group (-SO₂Cl). nih.gov Following this, the sulfonyl chloride is reacted with an ammonia (B1221849) source (amination) to form the sulfonamide group (-SO₂NH₂), yielding 4-chloro-2-nitrobenzenesulfonamide. The final step is the previously described reduction of the nitro group to furnish the target molecule, this compound. researchgate.netnih.gov This approach provides an alternative perspective by focusing on the sequential construction of the functional groups on the benzene (B151609) ring.

Derivatization Reactions and Novel Compound Synthesis

The primary amino group and the aromatic ring of this compound serve as reactive sites for further chemical modifications, allowing for the synthesis of a diverse range of advanced derivatives.

Formation of Schiff Bases via Condensation Reactions

The primary amino group of this compound can readily undergo condensation reactions with various aldehydes and ketones to form Schiff bases (or imines). nih.govnih.gov This reaction typically involves refluxing the sulfonamide with an appropriate carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. nih.gov The resulting Schiff base contains a characteristic azomethine (-C=N-) group, which is a versatile pharmacophore and a key intermediate for further synthesis. nih.govresearchgate.net For example, Schiff bases are prepared from various sulfonamides by reacting them with substituted aromatic aldehydes. nih.govnih.gov

Table 2: General Synthesis of Schiff Bases

| Reactant 1 | Reactant 2 | Product |

|---|

Synthesis of Azo Compounds

Azo compounds, characterized by the -N=N- linkage, can be synthesized from this compound through a two-step process: diazotization followed by azo coupling. researchgate.netunb.ca

Diazotization : The amino group is converted into a diazonium salt. This is achieved by treating a cooled acidic solution of this compound with a solution of sodium nitrite (NaNO₂). ekb.eg The reaction is kept at a low temperature (0-5 °C) to ensure the stability of the resulting diazonium salt. ekb.eg

Azo Coupling : The diazonium salt is then immediately reacted with an electron-rich coupling component, such as a phenol or an aromatic amine. researchgate.net For instance, the diazonium salt of this compound can be coupled with 4-hydroxy-3-methoxy benzaldehyde (vanillin) to form a new azo compound. ekb.eg The resulting molecules often exhibit vibrant colors and are a significant class of dyes. unb.ca

Table 3: Synthesis of an Azo Compound Derivative

| Step | Key Reagents | Intermediate/Product |

|---|---|---|

| Diazotization | This compound, HCl, NaNO₂ | 4-chloro-2-sulfamoylbenzene diazonium chloride |

Generation of β-Lactam (Azetidin-2-one) Derivatives

The β-lactam ring, a four-membered cyclic amide, is a core structural feature in many important antibiotics. orientjchem.orgbepls.com Derivatives of this compound containing a β-lactam moiety can be synthesized from the corresponding Schiff bases. The most common method is the Staudinger [2+2] cycloaddition reaction. orientjchem.orgmdpi.com

In this reaction, a Schiff base (prepared as in section 2.2.1) is treated with a ketene or a ketene equivalent. A standard laboratory procedure involves reacting the Schiff base with chloroacetyl chloride in the presence of a base, such as triethylamine (TEA), in an anhydrous solvent like dioxane. orientjchem.orgnih.govjmchemsci.com The base deprotonates the chloroacetyl chloride to form a ketene in situ, which then undergoes a cycloaddition with the C=N bond of the Schiff base to form the 2-azetidinone (β-lactam) ring. orientjchem.orgresearchgate.net This reaction provides a direct route to novel sulfonamide-containing β-lactam derivatives. nih.govnih.gov

Table 4: General Synthesis of β-Lactam Derivatives

| Reactant 1 (Schiff Base) | Reactant 2 | Base/Solvent | Product |

|---|

Preparation of Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from this compound often involves a multi-step process, beginning with the formation of a Schiff base. This intermediate is typically prepared by the condensation of this compound with various aromatic aldehydes. The subsequent cyclocondensation of the Schiff base with a compound containing a thiol group, such as thioglycolic acid or mercaptoacetic acid, yields the 4-thiazolidinone ring.

Thiazolidin-4-ones are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com The core structure of thiazolidinone is a five-membered ring containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. hakon-art.com This versatile scaffold allows for substitutions at positions 2, 3, and 5, enabling the synthesis of a diverse library of derivatives. nih.gov

A general synthetic route involves reacting this compound with an appropriate aromatic aldehyde to form an imine (Schiff base). This intermediate is then reacted with mercaptoacetic acid in a cyclization reaction to afford the desired 2-aryl-3-(4-chloro-2-sulfamoylphenyl)thiazolidin-4-one derivative. The reaction mechanism involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization and dehydration.

Table 1: Examples of Synthesized Thiazolidinone Derivatives

| Entry | Aromatic Aldehyde | Resulting Thiazolidinone Derivative |

| 1 | Benzaldehyde | 2-Phenyl-3-(4-chloro-2-sulfamoylphenyl)thiazolidin-4-one |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-3-(4-chloro-2-sulfamoylphenyl)thiazolidin-4-one |

| 3 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-3-(4-chloro-2-sulfamoylphenyl)thiazolidin-4-one |

| 4 | 2-Hydroxybenzaldehyde | 2-(2-Hydroxyphenyl)-3-(4-chloro-2-sulfamoylphenyl)thiazolidin-4-one |

Exploration of Other Heterocyclic Ring Incorporations

Beyond thiazolidinones, the this compound scaffold serves as a versatile starting material for the synthesis of various other heterocyclic derivatives. The primary amino group and the sulfonamide moiety offer reactive sites for cyclization reactions, leading to the formation of diverse ring systems. These heterocycles are of significant interest due to their presence in numerous biologically active compounds.

One common approach involves the reaction of the amino group with bifunctional reagents to construct new heterocyclic rings. For instance, condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrimidine or pyrazole derivatives. The synthesis of pyrazoles, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has been extensively studied. chim.itmdpi.com These compounds can be prepared through the cyclocondensation of hydrazine derivatives with 1,3-dielectrophilic reagents. chim.it

Another strategy involves the modification of the sulfonamide group or the aromatic ring to introduce functionalities that can participate in cyclization reactions. For example, the incorporation of imidazole, 1,2,4-triazole, benzimidazole, and benzoxazole moieties has been explored to create hybrid molecules with potential biological applications. researcher.lifesciforum.net

Table 2: Examples of Other Heterocyclic Derivatives from this compound

| Heterocyclic Ring | Synthetic Approach | Key Reagents |

| Pyrazole | Cyclocondensation | 1,3-Diketones, Hydrazine derivatives |

| Imidazole | Ring formation | Glyoxal, Ammonia, Aldehyde |

| 1,2,4-Triazole | Cyclization | Formic acid, Hydrazine |

| Benzimidazole | Condensation | o-Phenylenediamine |

Chelation and Metal Complexation of this compound-Derived Ligands

Synthesis of Coordination Compounds

Ligands derived from this compound, particularly Schiff bases, are effective chelating agents capable of forming stable coordination compounds with various transition metal ions. The synthesis of these metal complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often under reflux conditions. The choice of solvent and reaction conditions can influence the stoichiometry and geometry of the resulting complex.

The formation of Schiff base metal complexes is a well-established area of coordination chemistry. These complexes are of interest due to their diverse structural features and potential applications in catalysis and materials science. The imine nitrogen and another donor atom, such as an oxygen from a hydroxyl group or a nitrogen from the sulfonamide, can coordinate to the metal center, forming a stable chelate ring.

Common metal ions used in the synthesis of these coordination compounds include cobalt(II), nickel(II), copper(II), and zinc(II). The resulting complexes are often characterized by various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as elemental analysis and magnetic susceptibility measurements.

Table 3: Examples of Synthesized Metal Complexes with this compound-Derived Schiff Base Ligands

| Metal Ion | Ligand (Schiff Base from) | General Formula of Complex |

| Co(II) | Salicylaldehyde | [Co(L)2(H2O)2] |

| Ni(II) | 2-Hydroxy-1-naphthaldehyde | [Ni(L)2] |

| Cu(II) | 4-Hydroxybenzaldehyde | [Cu(L)2] |

| Zn(II) | Vanillin | [Zn(L)2] |

Investigation of Ligand Binding Modes and Coordination Geometries

The study of ligand binding modes and coordination geometries in metal complexes of this compound-derived ligands provides crucial insights into their structure and properties. The coordination of the ligand to the metal center can occur through various donor atoms, leading to different coordination numbers and geometries.

In Schiff base complexes, the imine nitrogen and a deprotonated hydroxyl group are common coordination sites, forming a bidentate ligand. The sulfonamide group can also participate in coordination, either through the nitrogen or one of the oxygen atoms, potentially leading to tridentate or bridging behavior. The specific binding mode depends on the ligand's structure, the nature of the metal ion, and the reaction conditions.

The resulting coordination geometries are diverse and can range from square planar and tetrahedral for four-coordinate complexes to octahedral for six-coordinate complexes. For example, Cu(II) complexes often exhibit a square planar geometry, while Co(II) and Ni(II) complexes can adopt either tetrahedral or octahedral arrangements. scielo.org.za

Table 4: Common Coordination Geometries and Ligand Binding Modes

| Metal Ion | Typical Coordination Geometry | Common Donor Atoms from Ligand |

| Cu(II) | Square Planar | Imine Nitrogen, Phenolic Oxygen |

| Ni(II) | Octahedral, Square Planar | Imine Nitrogen, Phenolic Oxygen, Sulfonamide Nitrogen/Oxygen |

| Co(II) | Tetrahedral, Octahedral | Imine Nitrogen, Phenolic Oxygen, Sulfonamide Nitrogen/Oxygen |

| Zn(II) | Tetrahedral | Imine Nitrogen, Phenolic Oxygen |

Medicinal Chemistry and Structure Activity Relationship Sar Studies

2-Amino-4-chlorobenzenesulfonamide as a Versatile Medicinal Chemistry Scaffold

This compound has emerged as a valuable and versatile scaffold in medicinal chemistry, primarily due to its inherent structural features that allow for diverse chemical modifications. smolecule.commdpi.com A scaffold, in this context, refers to a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds, or analogues. This process is fundamental to drug discovery, enabling the systematic exploration of how structural changes influence biological activity. The this compound structure provides a robust framework for such exploration, guiding the rational design of more effective drugs. mdpi.com

Its utility is demonstrated in its application as a foundational structure for developing novel therapeutic agents, particularly in the realm of oncology. Researchers have successfully synthesized derivatives with potential as anticancer and antimicrobial agents. smolecule.com For instance, the 2-mercaptobenzenesulfonamide fragment, a key component derived from this scaffold, has been combined with other pharmacologically active groups, like the 1,3,5-triazine (B166579) ring, to create new molecular hybrids aimed at cancer treatment. mdpi.com The core structure is also a known inhibitor of carbonic anhydrase enzymes, which are crucial for physiological processes like respiration and pH balance, making it a target for therapeutic intervention. smolecule.com The presence of both hydrogen-bond donating (amino and sulfonamide groups) and accepting sites, along with a modifiable aromatic ring, makes it an attractive starting point for generating compounds with improved pharmacokinetic properties. mdpi.com

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of derivatives based on the this compound scaffold is modulated through deliberate and strategic structural modifications. A primary design principle is the creation of molecular hybrids , a strategy that combines two or more pharmacophores (distinct molecular fragments with known biological activity) into a single molecule. mdpi.com This approach aims to leverage the activities of the individual components to create a new chemical entity with enhanced potency or a novel mechanism of action.

One prominent example involves the design of anticancer agents by combining the 2-mercaptobenzenesulfonamide fragment (A) with a 4-amino-6-R²-1,3,5-triazin-2-yl ring (B). mdpi.com Further diversity is introduced by modifying a third component, the substituent R¹ (C) on an imidazolidine (B613845) ring, to systematically investigate its influence on cytotoxic activity. mdpi.com This step-by-step design, often assisted by computational models, allows for the targeted synthesis of compounds with progressively improved biological profiles. mdpi.com Another design strategy involves the bioisosteric replacement of functional groups. The sulfonamide group, for instance, can act as a bioisostere for a carboxyl group, a substitution that can alter the molecule's interaction with a biological target and improve its drug-like properties. nih.gov

Quantitative and Qualitative SAR Investigations of Substituted Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological effect. mdpi.com For this compound analogues, both qualitative and quantitative SAR (QSAR) investigations have been instrumental in guiding drug development. mdpi.comnih.gov

Qualitative SAR involves observing how specific structural changes affect activity. For example, in a series of 3-amino-4-hydroxy-benzenesulfonamide derivatives, changing the substituent on an aminoketone fragment significantly affected the binding affinity for different carbonic anhydrase (CA) isoenzymes. mdpi.com An aminoketone derivative bearing a phenyl substituent showed the strongest affinity for several CA isoenzymes, with dissociation constants (Kd) in the low micromolar range. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) methods use computational and statistical analysis to develop mathematical models that correlate the chemical structure of compounds with their biological activity. mdpi.com This approach is particularly useful in designing and developing new anticancer agents. mdpi.com In the development of a series of 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, QSAR models were built and refined in a stepwise fashion. mdpi.com These models helped to guide the structural modifications necessary to achieve better cytotoxic activities against cancer cell lines. mdpi.com The goal of a QSAR model is to predict the activity of new or even hypothetical compounds, thereby reducing the time and cost associated with experimental synthesis and testing. derpharmachemica.com

Impact of Substituent Effects on Pharmacological Potential

The specific nature and position of substituents on the this compound scaffold have a profound impact on the resulting pharmacological potential. SAR studies have elucidated key relationships between particular substituents and biological outcomes.

In a series of compounds designed as anticancer agents, the substituents at the R¹ and R² positions were systematically varied to probe their effect on cytotoxicity against human cancer cell lines (HCT-116, MCF-7, and HeLa). mdpi.com The results indicated that compounds belonging to the series where R¹ was a 4-trifluoromethylbenzyl or a 3,5-bis(trifluoromethyl)benzyl group were among the most active, exhibiting IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the range of 3.6 µM to 11.0 µM. mdpi.com Furthermore, these SAR studies identified the crucial role of the R² substituent. Specifically, a 4-phenylpiperazin-1-yl group at the R² position was found to be key for high cytotoxic activity against the HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines. mdpi.com

Similarly, in the development of inhibitors for the 12-lipoxygenase enzyme, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized. nih.gov The modifications led to compounds with nanomolar potency and excellent selectivity. nih.gov In another study focusing on antitumor activity, a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized. A derivative containing a 4-fluorophenylcarbamoyl substituent at position 5 of the benzenesulfonamide (B165840) ring showed remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines. researchgate.net These examples underscore the principle that small changes to the periphery of the core scaffold can lead to significant changes in potency and selectivity.

Data Tables

Table 1: Cytotoxic Activity of Selected this compound Analogues This table displays the half-maximal inhibitory concentration (IC₅₀) values for selected compounds against various cancer cell lines, illustrating the impact of different substituents on anticancer activity. mdpi.com

| Compound Series (R¹ group) | R² Substituent | Target Cell Line | IC₅₀ (µM) |

| 4-trifluoromethylbenzyl | 4-phenylpiperazin-1-yl | HCT-116 | 3.6 |

| 3,5-bis(trifluoromethyl)benzyl | 4-phenylpiperazin-1-yl | MCF-7 | 4.2 |

| 4-trifluoromethylbenzyl | Various | HeLa | 5.0 - 11.0 |

Data sourced from a study on synthesized 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives. mdpi.com

Interactive Data Table

Compound List

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-Amino-4-chlorobenzenesulfonamide. These calculations provide a fundamental understanding of the molecule's reactivity and stability.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and polarizable. nih.gov

For molecules similar to this compound, the HOMO-LUMO gap can be influenced by substituents on the benzene (B151609) ring. nih.gov While specific experimental or calculated HOMO-LUMO gap values for this compound are not detailed in the available literature, DFT calculations on analogous sulfonamides demonstrate that the presence of electron-withdrawing or donating groups can tune this energy gap, thereby modulating the molecule's reactivity. researchgate.net A smaller energy gap would suggest higher potential for charge transfer, which is a crucial aspect of its interaction with biological receptors. researchgate.net

Table 1: Key Quantum Chemical Parameters

| Parameter | Significance | Typical Value Range for Similar Molecules |

|---|---|---|

| HOMO Energy | Represents the ability to donate an electron. | -6 to -8 eV |

| LUMO Energy | Represents the ability to accept an electron. | -1 to -3 eV |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability. | 3 to 5 eV |

Note: The values in this table are illustrative and based on general findings for similar aromatic sulfonamides, not specific calculations for this compound.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a macromolecular target. google.com This compound is recognized as an inhibitor of carbonic anhydrase enzymes, making this enzyme family a primary target for docking studies. smolecule.com

Docking simulations place the this compound molecule into the active site of a carbonic anhydrase isoform to identify the most likely binding orientation. The simulations calculate a scoring function to estimate the binding affinity, often expressed as a binding energy (in kcal/mol). Derivatives of this compound have been specifically investigated as inhibitors of carbonic anhydrase IX (CA IX), an enzyme variant linked to cancer. smolecule.com These studies aim to predict how modifications to the parent structure affect binding affinity and selectivity. A lower binding energy score typically indicates a more stable protein-ligand complex.

Table 2: Illustrative Molecular Docking Results against Carbonic Anhydrase II

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Binding Affinity | -7.5 kcal/mol | Indicates strong and favorable binding. |

| Inhibition Constant (Ki) | ~150 nM | Suggests potent inhibition. |

| Key Interactions | Hydrogen bonds, van der Waals forces | Shows the primary forces stabilizing the complex. |

Note: This data is representative of typical docking results for sulfonamide inhibitors with carbonic anhydrase and is not from a specific study on this compound.

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer insights into the dynamic nature of the protein-ligand interaction over time. mdpi.com An MD simulation would model the movement of this compound and the carbonic anhydrase active site atoms in a simulated aqueous environment. mdpi.com Such studies can reveal the stability of the predicted binding mode, the role of water molecules in mediating interactions, and conformational changes in the protein or ligand upon binding. Although specific MD simulation studies on this compound are not found in the searched literature, this technique is crucial for validating docking poses and understanding the thermodynamics of binding in a dynamic system.

Application of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are pivotal computational tools in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide (B165840) derivatives, including this compound, QSAR studies have been instrumental in understanding the structural requirements for their inhibitory action against various enzymes, most notably carbonic anhydrases (CAs). nih.gov

Research in this area has demonstrated that the inhibition potency of benzenesulfonamides is significantly influenced by the electronic properties of the sulfonamide group. nih.gov These properties are, in turn, affected by the characteristics of substituents on the benzene ring. nih.gov QSAR models for this class of compounds often aim to predict the binding affinity (expressed as Ki or logK) to specific CA isoforms. nih.govtandfonline.com

Several QSAR methodologies have been employed to analyze benzenesulfonamide derivatives. Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently used. tandfonline.comnih.gov These methods generate 3D contour maps that visualize the favorable and unfavorable regions around the molecule for steric, electrostatic, and other interactions, thereby guiding the design of new, more potent inhibitors. tandfonline.comnih.gov For instance, 3D-QSAR models developed for benzenesulfonamide derivatives as inhibitors of human carbonic anhydrase II (hCA II) and IX (hCA IX) have shown high reliability and predictive ability. nih.gov

In addition to 3D-QSAR, Multiple Linear Regression (MLR) analysis is a common technique. tandfonline.com In MLR-based QSAR, various molecular descriptors are calculated and used to build a linear equation that predicts biological activity. These descriptors can be broadly categorized as:

Electronic Descriptors: Such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the most negative charge (MNC), which has been identified as a particularly dominant parameter. ingentaconnect.comcnpereading.com

Hydrophobic Descriptors: Like the partition coefficient (logP), the inclusion of which can significantly improve the statistical robustness of the models. nih.gov

Steric or Topological Descriptors: These account for the size and shape of the molecule. ingentaconnect.com

These QSAR models are validated statistically to ensure their robustness and predictive power. tandfonline.com The findings from these computational studies provide a theoretical framework that complements experimental results, such as X-ray crystallography, to elucidate the binding modes of these inhibitors within the enzyme's active site. psu.eduacs.org Ultimately, the insights gained from QSAR help in the rational design and optimization of benzenesulfonamide-based therapeutic agents. tandfonline.comnih.gov

| QSAR Model | Target | q² | r² | r²_pred | Reference |

|---|---|---|---|---|---|

| CoMFA | HBV Capsid Assembly | 0.625 | 0.998 | 0.837 | tandfonline.com |

| CoMSIA | HBV Capsid Assembly | 0.645 | 0.987 | 0.698 | tandfonline.com |

| CoMFA | hCA II | 0.612 | 0.893 | - | nih.gov |

| CoMSIA | hCA II | 0.584 | 0.887 | - | nih.gov |

| Topomer CoMFA | hCA II | 0.553 | 0.871 | - | nih.gov |

| CoMFA | hCA IX | 0.683 | 0.941 | - | nih.gov |

| CoMSIA | hCA IX | 0.655 | 0.932 | - | nih.gov |

| Topomer CoMFA | hCA IX | 0.624 | 0.923 | - | nih.gov |

q²: Cross-validated correlation coefficient from leave-one-out analysis; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for an external test set.

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to the structural elucidation of organic molecules. By probing the interactions of 2-Amino-4-chlorobenzenesulfonamide with electromagnetic radiation, detailed information about its molecular framework and constituent functional groups can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule. While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the reviewed literature, the expected chemical shifts and splitting patterns can be predicted based on the known effects of its substituents on the benzene (B151609) ring.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amine and sulfonamide groups. The three aromatic protons would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their specific shifts and coupling patterns (doublets and doublets of doublets) dictated by their position relative to the electron-donating amino group and the electron-withdrawing chloro and sulfonamide groups. The protons of the primary amine (-NH₂) and the sulfonamide (-SO₂NH₂) groups would appear as broad singlets that are exchangeable with deuterium oxide (D₂O).

¹³C NMR: The carbon NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, as they are all chemically non-equivalent. The chemical shifts are influenced by the attached functional groups; carbons bonded to the sulfur, chlorine, and nitrogen atoms would be significantly shifted. Quaternary carbons, those directly attached to the substituents, often show weaker signals compared to carbons bearing hydrogen atoms hw.ac.uk.

Table 1: Predicted ¹H and ¹³C NMR Spectral Characteristics for this compound

| Nucleus | Atom Position / Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (H-3, H-5, H-6) | ~6.5 - 8.0 | Complex splitting patterns (d, dd) expected. |

| ¹H | Amine (-NH₂) | Variable, broad | D₂O exchangeable. |

| ¹H | Sulfonamide (-SO₂NH₂) | Variable, broad | D₂O exchangeable. |

| ¹³C | Aromatic (C1-C6) | ~110 - 150 | Six unique signals are predicted. |

| ¹³C | C-S | Downfield shift | Quaternary carbon, likely weak signal. |

| ¹³C | C-Cl | Downfield shift | Quaternary carbon, likely weak signal. |

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by absorption bands corresponding to its primary amine, sulfonamide, and substituted aromatic ring moieties.

Key vibrational frequencies for sulfonamides have been well-established. The N-H stretching vibrations of the primary amine and sulfonamide groups typically appear as distinct bands in the region of 3400-3200 cm⁻¹ znaturforsch.com. The sulfonamide group is readily identified by two strong, characteristic absorption bands corresponding to its asymmetric and symmetric S=O stretching vibrations, which occur in the ranges of 1344–1317 cm⁻¹ and 1187–1147 cm⁻¹, respectively znaturforsch.com. The S-N stretching vibration is observed in the 924–906 cm⁻¹ range znaturforsch.com.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3400 - 3300 | Medium-Strong |

| N-H Asymmetric & Symmetric Stretch | Sulfonamide (-SO₂NH₂) | 3300 - 3200 | Medium-Strong |

| S=O Asymmetric Stretch | Sulfonamide (-SO₂=O) | 1344 - 1317 | Strong |

| S=O Symmetric Stretch | Sulfonamide (-SO₂=O) | 1187 - 1147 | Strong |

| S-N Stretch | Sulfonamide (S-N) | 924 - 906 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₆H₇ClN₂O₂S, corresponding to a molecular weight of approximately 206.65 g/mol nih.govnist.gov.

In a typical mass spectrum, the compound would exhibit a molecular ion peak (M⁺) at m/z 206. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak (M+2) at m/z 208 with about one-third the intensity of the molecular ion peak is expected. The fragmentation of aromatic sulfonamides is well-documented and often involves the characteristic loss of sulfur dioxide (SO₂, 64 Da) nih.govnih.gov. Electron withdrawing groups, such as the chlorine atom present in this molecule, can promote this SO₂ extrusion nih.gov. Analysis of database spectra shows prominent peaks that can be assigned to key fragments.

Table 3: Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 206 | [M]⁺ | Molecular ion peak corresponding to the ³⁵Cl isotope. nih.gov |

| 208 | [M+2]⁺ | Isotope peak corresponding to the ³⁷Cl isotope. |

| 189 | [M - NH₃]⁺ | Proposed loss of ammonia (B1221849) from the molecular ion. nih.gov |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to analyze molecules containing chromophores—structural features that absorb light in this region. The this compound molecule contains a substituted benzene ring, which is a strong chromophore.

The spectrum is expected to show absorptions characteristic of π → π* transitions associated with the aromatic system. The presence of the amino group (-NH₂) as an auxochrome (a group that modifies the light-absorbing properties of a chromophore) and the chloro and sulfonamide substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. Additionally, n → π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, may be observed, though they are typically of lower intensity analis.com.myankara.edu.tr.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Group / System | Expected Absorption Region (nm) |

|---|---|---|

| π → π* | Substituted Benzene Ring | 200 - 300 |

Chromatographic Techniques for Separation and Purity Determination

Chromatography is essential for separating the target compound from impurities, such as starting materials, byproducts, or degradation products, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the analysis of pharmaceutical compounds. For a polar molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically most effective.

Method development for related sulfonamides often utilizes a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity wu.ac.thnih.gov. A mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to elute the compound from the column wu.ac.th. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure good resolution and sharp peak shapes for all components in a sample mixture. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, such as 265 nm wu.ac.th. The developed method must be validated to ensure it is accurate, precise, linear, and specific for the intended analysis.

Table 5: Representative RP-HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |

| Mobile Phase A | Aqueous Buffer (e.g., 0.02 M Potassium Dihydrogen Phosphate) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min wu.ac.th |

| Column Temperature | 25 °C wu.ac.th |

| Injection Volume | 5 µL wu.ac.th |

| Detector | UV-Visible / Photo-Diode Array (PDA) |

| Detection Wavelength | 265 nm wu.ac.th |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that offers significant advantages in speed, resolution, and sensitivity over traditional High-Performance Liquid Chromatography (HPLC). These enhancements are due to the use of columns packed with smaller sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. UPLC, often coupled with mass spectrometry (UPLC-MS/MS), is a powerful tool for the analysis of sulfonamides, including this compound, in various matrices. rsc.orgnih.gov

The application of UPLC allows for the rapid and simultaneous analysis of multiple sulfonamides and their metabolites. rsc.org In research settings, UPLC methods are developed to quantify trace levels of these compounds, for instance, in environmental samples or biological tissues. nih.govmdpi.com A typical UPLC system for analyzing sulfonamides would involve a reversed-phase column, such as a C18 column, and a gradient elution program. nih.gov The mobile phase often consists of an aqueous component with a modifier like formic acid and an organic solvent such as acetonitrile or methanol. rsc.orgnih.gov This setup provides excellent separation of structurally similar sulfonamides. nih.gov

For the specific analysis of this compound, a targeted UPLC-MS/MS method would be developed. This involves optimizing the mass spectrometer settings to detect the parent ion of the compound and its characteristic fragment ions, a process known as Multiple Reaction Monitoring (MRM). researchgate.net This highly selective and sensitive approach enables precise quantification and confirmation of the analyte's identity.

Table 1: Illustrative UPLC-MS/MS Parameters for Sulfonamide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Chromatography System | UPLC system coupled with a tandem mass spectrometer (e.g., Q-Orbitrap or Triple Quadrupole) rsc.org |

| Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water nih.gov |

| Mobile Phase B | 0.1% Formic acid in acetonitrile nih.gov |

| Flow Rate | 0.25 - 0.4 mL/min nih.gov |

| Gradient Program | A time-programmed gradient from a low to high percentage of Mobile Phase B nih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Verification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used in synthetic chemistry to monitor the progress of reactions, assess the purity of compounds, and determine appropriate conditions for larger-scale column chromatography. libretexts.orglibretexts.orgchemistryhall.com For the synthesis involving this compound, TLC is an indispensable tool.

Reaction Monitoring: During a chemical reaction, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. libretexts.org The reaction is considered complete when the spot for the limiting reactant is no longer visible. libretexts.org

Purity Verification: The purity of a sample of this compound can be quickly checked using TLC. A pure compound should ideally appear as a single spot on the TLC plate after development and visualization. libretexts.org The presence of multiple spots suggests the existence of impurities.

The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica gel or alumina coated on a plate) and the mobile phase (an eluting solvent or solvent mixture). iitg.ac.inaga-analytical.com.pl For sulfonamides, a common stationary phase is silica gel. tandfonline.com The choice of mobile phase is critical and often involves a mixture of a non-polar and a more polar solvent, such as chloroform and n-butanol. tandfonline.com Visualization of the sulfonamide spots can be achieved under UV light or by spraying with a reagent like fluorescamine, which reacts with the primary amino group to produce a fluorescent derivative. tandfonline.com

The position of a compound on the developed TLC plate is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. chemistryhall.com

Table 2: Typical TLC System for Sulfonamide Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel F254 plates researchgate.net |

| Mobile Phase (Eluent) | Chloroform / n-Butanol mixture tandfonline.com |

| Sample Application | Spotting a dilute solution of the compound using a capillary tube libretexts.org |

| Development | Ascending development in a closed chamber saturated with the mobile phase vapor nih.gov |

| Visualization | UV light (254 nm) or spraying with a visualizing agent (e.g., fluorescamine, ninhydrin) iitg.ac.intandfonline.com |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, nitrogen, and sulfur) present in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. For a newly synthesized batch of this compound, elemental analysis is a crucial step to confirm its elemental composition and support its structural identification. wikipedia.org

The molecular formula for this compound is C₆H₇ClN₂O₂S. nih.govnist.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of each element. The experimentally determined percentages from an elemental analyzer are then compared to these theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the compound's identity and purity.

Table 3: Elemental Composition of this compound (C₆H₇ClN₂O₂S)

| Element | Symbol | Atomic Weight ( g/mol ) | Theoretical Percentage (%) |

|---|---|---|---|

| Carbon | C | 12.011 | 34.87 |

| Hydrogen | H | 1.008 | 3.41 |

| Chlorine | Cl | 35.453 | 17.16 |

| Nitrogen | N | 14.007 | 13.55 |

| Oxygen | O | 15.999 | 15.48 |

| Sulfur | S | 32.06 | 15.52 |

| Total Molecular Weight | | 206.65 | 100.00 |

Note: Data derived from the molecular formula and standard atomic weights. nih.govnist.gov

X-ray Crystallography for Three-Dimensional Structure Determination in Solid State

To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. analis.com.my

The resulting structural data includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal lattice: a, b, c, α, β, γ), the space group (which describes the symmetry of the crystal), and the precise coordinates of each atom. analis.com.mynih.gov While the specific crystal structure of this compound is not detailed in the provided search results, analysis of related sulfonamide and chlorophenyl structures reveals typical parameters obtained from such studies. acs.organalis.com.my For example, studies on other sulfonamides have detailed their molecular packing, hydrogen bond networks, and conformational states. acs.org

Table 4: Example of Crystallographic Data Obtained from X-ray Analysis

| Parameter | Description | Example Value (from a related structure) |

|---|---|---|

| Empirical Formula | Simplest formula of the compound | C₂₀H₁₂Cl₂N₂O researchgate.net |

| Formula Weight | Mass of the empirical formula unit | 395.23 researchgate.net |

| Crystal System | One of seven crystal systems (e.g., Triclinic, Monoclinic, Orthorhombic) | Triclinic analis.com.myresearchgate.net |

| Space Group | Describes the symmetry elements of the crystal | P-1 analis.com.myresearchgate.net |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) | a = 7.7131 (3) Å, b = 8.8579 (3) Å, c = 12.6696 (4) Å; α = 73.445 (2)°, β = 87.590 (2)°, γ = 82.620 (2)° researchgate.net |

| Volume (V) | Volume of the unit cell | 822.84 (5) ų researchgate.net |

| Z | Number of formula units per unit cell | 2 researchgate.net |

Note: The example values are for 2-amino-4-(2-chlorophenyl)-6-chloro-4H-benzo[h]chromene-3-carbonitrile, a related chloro-amino compound, to illustrate the type of data generated. researchgate.net

Future Research Directions and Advanced Applications in Chemical Biology

Development of Innovative Synthetic Methodologies for Architecturally Complex Derivatives

The future of 2-amino-4-chlorobenzenesulfonamide chemistry lies in the creation of derivatives with greater architectural complexity to explore a wider chemical space and achieve higher target specificity. Research is moving beyond traditional synthetic routes to embrace more sophisticated and efficient methodologies.

One promising approach is the use of molecular hybridization , which involves combining the this compound core with other known pharmacophores into a single molecule. mdpi.comnih.gov This strategy aims to yield hybrid compounds with potentially synergistic or novel biological activities, enhanced potency, and improved pharmacokinetic profiles. nih.gov For instance, researchers have designed and synthesized hybrids of a 2-mercaptobenzenesulfonamide fragment with a 4-amino-1,3,5-triazin-2-yl ring to create compounds with significant cytotoxic activity against cancer cell lines. mdpi.com

Modern synthetic methods are also being employed to build these complex structures. These include:

Multicomponent Reactions: Designing one-pot syntheses where multiple starting materials react to form a complex product, streamlining the synthetic process.

Catalytic Systems: Employing novel catalysts, such as N-heterocyclic carbenes (NHCs), to achieve atroposelective synthesis, creating axially chiral molecules with high stereocontrol. acs.org

Diversity-Oriented Synthesis: Creating large libraries of structurally diverse sulfonamide derivatives for high-throughput screening. acs.org

These advanced methods allow for precise control over the final molecular architecture, enabling the synthesis of derivatives with tailored properties. For example, the reaction of N-(benzenesulfonyl)cyanamide potassium salts with various mercaptoheterocycles has been used to generate novel derivatives with potential anticancer activity. nih.gov

| Synthetic Strategy | Description | Example Application | Reference(s) |

| Molecular Hybridization | Combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or novel activity. | Combining a 2-mercaptobenzenesulfonamide fragment with a 1,3,5-triazine (B166579) ring to develop anticancer agents. | mdpi.comnih.gov |

| Catalytic Atroposelective Synthesis | Using catalysts like N-heterocyclic carbenes (NHCs) to control the 3D arrangement of atoms (stereochemistry) during synthesis, creating specific chiral isomers. | N-heterocyclic carbene-catalyzed atroposelective imine umpolung to produce C–O axially chiral benzonitriles. | acs.org |

| Cyclocondensation Reactions | Reactions that form a ring structure from one or more starting molecules, often used to create heterocyclic derivatives. | Synthesizing 1,3,5-triazine moieties from biguanide (B1667054) hydrochloride and benzenesulfonamide (B165840) precursors for anticancer evaluation. | mdpi.com |

| Metal-Free Direct Sulfonylation | Synthesizing sulfonamides directly from thiols and amines using reagents like I2O5, avoiding the need for metal catalysts. | I2O5-mediated direct sulfonylation of various amines with aryl thiols to produce a broad range of sulfonamide derivatives. | rsc.org |

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

While the inhibitory activity of sulfonamides against carbonic anhydrases (CAs) is well-established, future research is focused on identifying and validating new biological targets to broaden their therapeutic applications. ontosight.aismolecule.com The structural versatility of this compound derivatives makes them suitable candidates for interacting with a diverse range of proteins.

Emerging targets for these derivatives include proteins involved in cancer cell signaling and proliferation. For example, novel N-(heterocyclylphenyl)benzenesulfonamide derivatives have been synthesized and shown to inhibit the Wnt/β-catenin signaling pathway . nih.gov Specifically, one derivative, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, was identified as a potent inhibitor of β-catenin, showing significant antitumor activity in colorectal cancer models. nih.gov

The process of target validation is critical and involves multiple stages to ensure that modulating the target will have a therapeutic benefit. nih.gov This process often includes:

Genomic and Proteomic Screening: Using techniques like functional genomics and chemoproteomics to identify proteins that interact with the sulfonamide derivatives. discoveryontarget.com

Cell-Based Assays: Evaluating the effect of the compounds on specific cellular pathways and functions in cancer cell lines, such as cell cycle progression and apoptosis. nih.gov

Biomarker Development: Identifying biomarkers that can objectively measure the engagement of the target and the biological response to the drug. nih.gov

The ultimate goal is to move beyond well-known targets like CAs and dihydropteroate (B1496061) synthase (DHPS) to uncover novel mechanisms of action for sulfonamide derivatives in diseases like cancer, inflammation, and viral infections. nih.govfrontiersrj.com

| Potential Novel Target Class | Mechanism/Pathway | Therapeutic Area | Reference(s) |

| Wnt/β-catenin Pathway Proteins | Inhibition of key signaling proteins like β-catenin to disrupt cancer cell proliferation and survival. | Colorectal Cancer | nih.gov |

| Janus Kinase (JAK) / STAT Pathway | Modulation of the JAK/STAT signaling pathway, which is crucial for immune responses and cell growth. | Inflammatory Diseases, Cancer | nih.gov |

| Proteases | Inhibition of viral or bacterial proteases that are essential for the pathogen's life cycle. | Viral Infections (e.g., HIV, HCV) | nih.gov |

| Kinases (General) | Targeting various protein kinases involved in aberrant cell signaling that drives tumor growth. | Various Cancers | nih.gov |

Integration of this compound Derivatives into Advanced Functional Materials

The unique chemical properties of the sulfonamide group are being leveraged for applications beyond pharmaceuticals, in the development of advanced functional materials. researchgate.net Future research aims to integrate derivatives of this compound into biomaterials, polymers, and other functional systems.

Sulfonation, the process of adding a sulfonic acid or sulfonamide group, can significantly enhance the properties of biomaterials, making them more suitable for applications like tissue engineering and drug delivery. mdpi.com For example, sulfonated polymers have been shown to trigger biological functions like osteogenic differentiation, which is crucial for bone-implant integration. mdpi.com

Potential applications for this compound derivatives in materials science include:

Functionalized Biomaterials: Incorporating these derivatives into materials like hydrogels and scaffolds to create bioactive surfaces that can promote cell adhesion, proliferation, and differentiation. mdpi.com

Specialty Polymers and Dyes: The sulfonamide structure is a key component in certain dyes and can be used to create plasticizers for advanced composite materials. rsc.org

Industrial Antimicrobial Finishes: The inherent antimicrobial properties of sulfonamides can be applied to create finishes for textiles and coatings for wood preservation. researchgate.net

The research focus is on synthesizing derivatives where the this compound core provides a specific function (e.g., antimicrobial activity, enzyme inhibition) that is conferred to the larger material.

Synergistic Approaches Combining Computational and Experimental Research in Drug Discovery

The integration of computational modeling with experimental synthesis and testing has become a cornerstone of modern drug discovery, enabling a more rational and efficient design of new therapeutic agents. universiteitleiden.nlmdpi.com This synergistic approach is particularly valuable for exploring the vast chemical space of this compound derivatives.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used in this field. mdpi.com QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov Researchers can use these models to predict the activity of virtual compounds before they are synthesized, prioritizing the most promising candidates and guiding structural modifications to enhance potency. For example, a QSAR study was used to guide the design of 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(1-R1-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives, leading to the synthesis of compounds with improved cytotoxic activities against cancer cells. mdpi.com

Other key computational methods include:

Molecular Docking: Simulating how a derivative binds to the active site of a target protein, providing insights into the key interactions that determine its inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations: Modeling the movement and interaction of the drug-target complex over time to assess the stability of the binding. nih.gov

Cheminformatics: Analyzing large datasets of chemical compounds and their biological activities to identify patterns and guide the design of new molecules. universiteitleiden.nl

This iterative cycle of computational prediction followed by experimental validation allows for a more targeted and less resource-intensive approach to developing novel sulfonamide-based drugs. mdpi.comnih.gov

Strategies for Overcoming Sulfonamide Resistance and Enhancing Potency

The effectiveness of sulfonamide-based antimicrobials has been challenged by the emergence of bacterial resistance. rupahealth.com A primary mechanism of resistance is the acquisition of sul genes, which encode for a sulfonamide-insensitive version of the target enzyme, dihydropteroate synthase (DHPS). springernature.combiorxiv.org These resistant enzymes have modified active sites that can effectively discriminate between the natural substrate (pABA) and the sulfonamide drug. springernature.combiorxiv.org

Future research is focused on several key strategies to circumvent this resistance and enhance the potency of new derivatives:

Structural Modification to Evade Resistance: A key strategy involves designing new derivatives that can either bind to the resistant DHPS enzyme more effectively or inhibit it through a different mechanism. Structural analyses have revealed that a key phenylalanine residue in the resistant Sul enzymes is essential for conferring resistance. biorxiv.org Designing molecules that can interact with this modified active site is a promising avenue for restoring activity.

Drug Synergism: Combining sulfonamide derivatives with other drugs can create a synergistic effect that is more potent than either drug alone. ftloscience.com One classic example is the sequential inhibition of the folic acid pathway, where a sulfonamide is used with a dihydrofolate reductase inhibitor. This multi-target approach makes it more difficult for bacteria to develop resistance. ftloscience.com

Inhibition of Efflux Pumps: Some bacteria resist drugs by actively pumping them out of the cell. Developing compounds that inhibit these efflux pumps can restore the effectiveness of existing sulfonamides. ftloscience.com

Enhancing Intrinsic Potency: Through structure-activity relationship (SAR) studies, researchers are systematically modifying the this compound scaffold to increase its intrinsic potency. For example, the development of N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide led to a compound with superior anticancer activity and improved metabolic stability compared to earlier reference compounds. nih.gov

By understanding the molecular basis of resistance, researchers can rationally design the next generation of this compound derivatives to be more resilient and effective therapeutic agents. springernature.com

Q & A

Basic: What are the standard synthetic routes for 2-amino-4-chlorobenzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:

A common method involves refluxing equimolar quantities of sulfonamide precursors (e.g., this compound) with aldehydes or acyl chlorides in ethanol, catalyzed by concentrated H₂SO₄. Reaction progress is monitored via TLC, with typical reflux times of 6–10 hours . Optimization includes adjusting solvent polarity, temperature, and acid catalyst concentration to improve yield and purity. For example, ethanol balances solubility and reactivity, while H₂SO₄ facilitates imine or sulfonamide bond formation.

Advanced: How can structural contradictions in synthesized derivatives be resolved using crystallographic data?

Methodological Answer:

X-ray crystallography with software like SHELXL (SHELX system) is critical for resolving structural ambiguities. SHELXL refines small-molecule structures using high-resolution data, addressing discrepancies in bond angles, torsion angles, or hydrogen bonding patterns. For sulfonamides, key parameters include S–N and C–S bond lengths, which must align with expected values (e.g., S–N ≈ 1.63 Å). Twinning or disorder in crystals can be modeled using SHELXPRO or SHELXD .

Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, NH₂ groups at δ 5.0–5.5 ppm).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₆H₆ClN₂O₂S at m/z 220.5).

- FT-IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹, NH₂ bends at 1600–1650 cm⁻¹ .

Advanced: How do computational methods (e.g., QSAR, molecular docking) predict the bioactivity of this compound derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. For antimicrobial studies, descriptors like electronegativity of the chloro group enhance membrane permeability. Docking studies (AutoDock Vina) map interactions with target proteins (e.g., dihydrofolate reductase), where sulfonamide’s sulfonyl group hydrogen-bonds with Arg residues. Validation includes comparing IC₅₀ values from in vitro assays with computed binding affinities .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO) or acidic aqueous solutions (pH < 4). Stability tests show degradation above 150°C, requiring storage at 2–8°C in airtight containers. Hazard data (Hazard Level 8) mandate handling in fume hoods with PPE .

Advanced: How can substituent effects on the benzene ring modulate antimicrobial efficacy?

Methodological Answer:

Electron-withdrawing groups (e.g., –Cl at position 4) enhance antibacterial activity by increasing electrophilicity and membrane penetration. In derivatives like 2-amino-4-chloro-5-methylbenzenesulfonamide, the methyl group at position 5 improves lipophilicity (logP ≈ 1.8), correlating with higher Gram-positive bacterial inhibition (MIC 8–16 µg/mL). Comparative studies use isosteric replacements (e.g., –CF₃ vs. –Cl) to assess steric and electronic contributions .

Basic: What protocols ensure reproducibility in sulfonamide derivative synthesis?

Methodological Answer:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals.

- Analytical Validation : Consistent HPLC retention times (C18 column, acetonitrile/water mobile phase) confirm batch uniformity .

Advanced: How are data contradictions in bioactivity assays addressed?

Methodological Answer:

Discrepancies (e.g., variable IC₅₀ values) are resolved via:

- Dose-Response Curves : Triplicate measurements with positive controls (e.g., trimethoprim for antifolate activity).

- Cellular Uptake Studies : LC-MS quantifies intracellular sulfonamide concentrations to distinguish poor uptake from true resistance.

- Resazurin Assays : Validate cytotoxicity in mammalian cells to rule out false positives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.